4-(3-Diethylaminopropylamino)quinazoline
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Overview
Description
4-(3-Diethylaminopropylamino)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Diethylaminopropylamino)quinazoline typically involves the reaction of quinazoline derivatives with diethylaminopropylamine. One common method includes the use of a microwave-assisted reaction, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Diethylaminopropylamino)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-(3-Diethylaminopropylamino)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-(3-Diethylaminopropylamino)quinazoline involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazolinone: Another derivative of quinazoline with similar biological activities.
4-(3-Diethylaminopropylamino)quinazolinone: A closely related compound with slight structural differences.
Prazosin: A quinazoline derivative used as an antihypertensive agent.
Uniqueness: 4-(3-Diethylaminopropylamino)quinazoline is unique due to its specific diethylaminopropylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H22N4 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-quinazolin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C15H22N4/c1-3-19(4-2)11-7-10-16-15-13-8-5-6-9-14(13)17-12-18-15/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,16,17,18) |
InChI Key |
WSNJCFGWYFJTCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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